![molecular formula C15H23BrClNO3 B4023861 1-(4-bromophenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4023861.png)
1-(4-bromophenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
Description
The compound of interest belongs to a class of organic molecules that feature a morpholine ring, which is often involved in pharmaceuticals and various organic reactions due to its versatile chemical properties. Research in this area focuses on synthesizing similar compounds, studying their molecular structures, understanding their chemical reactivity, and exploring their physical and chemical properties.
Synthesis Analysis
Synthesis of compounds similar to the one of interest typically involves multi-step organic reactions including amination, cyclization, and acidification processes. For example, compounds with structural similarities were synthesized through diverse synthetic methods, including the reaction of brominated precursors with amines, followed by cyclization in nonproton polar solvents, and finally, acidification to yield the desired hydrochloride salts with high efficiency and yields ranging from moderate to high (Tan Bin, 2010; Qiu Fang-li, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR, 1H NMR, and single-crystal X-ray analysis. These studies reveal detailed information about the molecular geometry, confirming the presence of specific functional groups and the overall three-dimensional structure of the molecules (Xu Qiu-yan, 2013; A. Hu et al., 2006).
Chemical Reactions and Properties
The chemical properties of compounds within this category often include reactivity towards various organic synthesis reactions, such as Grignard reactions, leading to the formation of tertiary amino alcohols and their hydrochloride salts. These reactions are pivotal for synthesizing analogs and derivatives with potential biological activities (A. U. Isakhanyan et al., 2008).
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.ClH/c1-11-7-17(8-12(2)20-11)9-14(18)10-19-15-5-3-13(16)4-6-15;/h3-6,11-12,14,18H,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVKMFDIKYILQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)Br)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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